7-Chlorobenzofuran-3(2H)-one
Overview
Description
“7-Chlorobenzofuran-3(2H)-one” is a derivative of benzofuran . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. This colorless liquid is a component of coal tar and is the structural nucleus (parent compound) of many related compounds with more complex structures .
Molecular Structure Analysis
The molecular structure of “this compound” would be similar to that of benzofuran, with the addition of a chlorine atom at the 7th position .Scientific Research Applications
Environmental Impact and Toxicity
- Chlorophenols, which include various chlorinated compounds, have been identified as precursors to dioxins in thermal processes, such as Municipal Solid Waste Incineration (MSWI). The study by Peng et al. (2016) discusses the formation, concentration, and correlation between chlorophenols and dioxins, highlighting the environmental impact and the need for understanding these processes to mitigate pollution (Peng et al., 2016).
Mechanisms of Formation and Destruction
- Altarawneh et al. (2009) review the formation, chlorination, dechlorination, and destruction mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are persistent organic pollutants produced in all thermal and combustion operations. This comprehensive review underscores the complexity of the processes involved and the importance of understanding these mechanisms for environmental protection (Altarawneh et al., 2009).
Biochemical and Pharmacological Effects
- The review by Klaus (2000) discusses the influence of chlorine substituents on the biological activity of chemicals, noting that chlorination can significantly alter the activity of biologically active molecules, affecting their pharmacological and toxicological properties. This suggests that chlorinated compounds like "7-Chlorobenzofuran-3(2H)-one" could have specific biochemical and pharmacological applications, depending on their structure and the position of the chlorine atoms (Klaus, 2000).
Antioxidant Capacity
- Ilyasov et al. (2020) review the ABTS/PP Decolorization Assay of Antioxidant Capacity, illustrating how certain compounds can interact with radicals in assays. While not directly related to "this compound," this paper highlights the potential for certain chlorinated compounds to participate in or influence antioxidant processes, which could be relevant for research into the antioxidative properties of various substances (Ilyasov et al., 2020).
Future Directions
Properties
IUPAC Name |
7-chloro-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWMEVTXPJYGNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308848 | |
Record name | 7-Chloro-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-94-4 | |
Record name | 7-Chloro-3(2H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3260-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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